molecular formula C22H26ClFN4O3S2 B2809108 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216813-74-9

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2809108
CAS No.: 1216813-74-9
M. Wt: 513.04
InChI Key: QPGOSXGQDUNJNW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazolyl group, and a pyrrolidinylsulfonylbenzamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Fluorobenzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fluorobenzo[d]thiazole ring.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate with dimethylaminoethyl chloride in the presence of a base.

    Formation of the Pyrrolidinylsulfonylbenzamide Moiety: This step involves the sulfonylation of the benzamide intermediate with pyrrolidine and sulfonyl chloride.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediates under specific conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is unique due to the presence of the fluorobenzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S2.ClH/c1-25(2)13-14-27(22-24-19-10-7-17(23)15-20(19)31-22)21(28)16-5-8-18(9-6-16)32(29,30)26-11-3-4-12-26;/h5-10,15H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGOSXGQDUNJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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